

Application Note: Extraction of 2-Hydroxyphenylacetic Acid from Human Urine

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Compound of Interest

Compound Name: 2-Hydroxyphenylacetic acid

Cat. No.: B019472

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Introduction

2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a metabolite of phenylalanine. [1][2][3] Its presence and concentration in urine can be indicative of various physiological and pathological states, including phenylketonuria (PKU), small intestinal bacterial overgrowth (SIBO), and exposure to certain dietary compounds or environmental toxins. [1][2][3] Accurate quantification of 2-HPAA in urine is crucial for clinical diagnostics and biomedical research. This application note provides detailed protocols for the extraction of 2-HPAA from urine samples using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). [2][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of 2-HPAA and other organic acids from urine. This data is provided to aid researchers in selecting the appropriate method and understanding the expected performance.

Table 1: Method Performance for **2-Hydroxyphenylacetic Acid** and Related Compounds

Analyte	Extraction Method	Analytical Method	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Calibration Range	Reference
2-Hydroxyphenylacetic acid	LLE with ethyl ether	GC-FID	Not Specified	Not Specified	Not Specified	0.3 - 150 µg/mL	[4]
Phenolic Metabolites (including 3-hydroxyphenylacetic acid)	SPE (Oasis HLB)	HPLC-ESI-LTQ-Orbitrap-HRMS	70 - 99	0.02 - 3.29 µg/L	0.06 - 10.96 µg/L	Not Specified	[5]
4-hydroxyphenylacetic acid	SPE	UHPLC-fluorescence detection	85.0 - 120.0	4.8 x 10 ⁻³ mg/L	Not Specified	Not Specified	[6]
Organic Acids	SPE	GC-MS/MS	57 - 106	Not Specified	Not Specified	Not Specified	[7]
Organic Acids	LLE with ethyl acetate	GC-MS	77.4 (mean)	Not Specified	Not Specified	Not Specified	[8]
Organic Acids	SPE	GC-MS	84.1 (mean)	Not Specified	Not Specified	Not Specified	[8]

Table 2: Urinary Levels of **2-Hydroxyphenylacetic Acid** in Control Subjects

Mean Concentration ($\mu\text{mol}/\text{mmol}$ creatinine)	Standard Deviation ($\mu\text{mol}/\text{mmol}$ creatinine)	Reference
2.54	2.48	[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is based on established methods for the extraction of organic acids from urine.[8]
[10][11]

Materials:

- Urine sample
- Ethyl acetate (reagent grade)[10][11]
- Internal Standard (IS) solution (e.g., 3-hydroxyphenylacetic acid or tropic acid in methanol)[4]
[8]
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl), 6 M
- Anhydrous sodium sulfate or magnesium sulfate
- Derivatization agent (e.g., BSTFA + 1% TMCS)[12]
- Pyridine
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

- Heating block
- GC-MS system

Procedure:

- Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge the sample at 2500 rpm for 10 minutes to remove particulate matter.[\[13\]](#)
- Aliquoting and Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a glass centrifuge tube. Add a known amount of the internal standard solution.
- Acidification and Salting: Add approximately 1 g of NaCl to the urine sample. Acidify the sample to a pH < 2 by adding 6 M HCl dropwise. Vortex to mix thoroughly. The salt helps to increase the ionic strength of the aqueous phase, promoting the partitioning of the organic acid into the organic solvent.
- Extraction: Add 5 mL of ethyl acetate to the tube.[\[10\]](#)[\[11\]](#) Cap the tube and vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
- Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 5 mL of ethyl acetate. Combine the organic extracts.
- Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extract to remove any residual water.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[\[12\]](#)
- Derivatization: To the dried residue, add 100 μ L of pyridine and 100 μ L of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-80°C for 30 minutes to form trimethylsilyl (TMS)

derivatives.[12]

- Analysis: Cool the sample to room temperature. Inject 1 μ L of the derivatized sample into the GC-MS for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for HPLC Analysis

This protocol utilizes a reversed-phase SPE cartridge for the cleanup and concentration of 2-HPAA from urine.[5][14]

Materials:

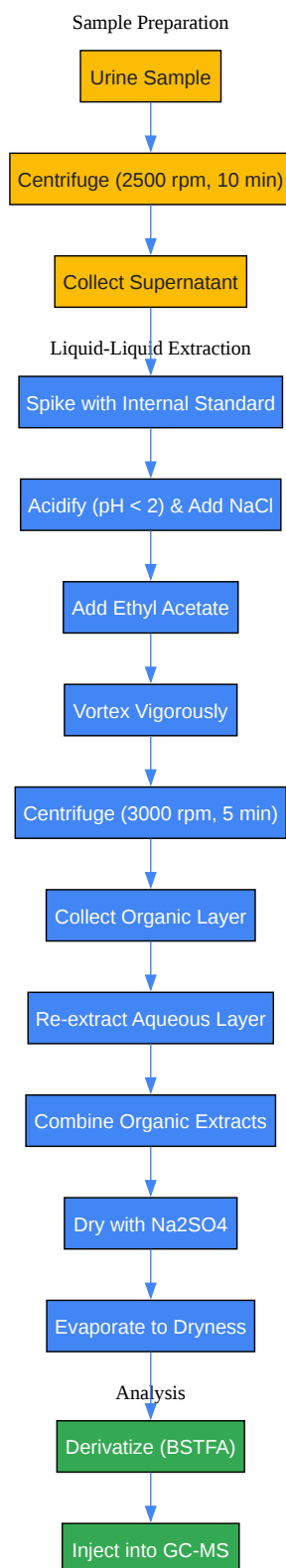
- Urine sample
- SPE cartridges (e.g., Oasis HLB, C18)[5][14]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Deionized water
- SPE vacuum manifold
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or centrifugal vacuum concentrator
- HPLC system with UV or fluorescence detector[6]

Procedure:

- Sample Pre-treatment: Thaw and centrifuge the urine sample as described in the LLE protocol. Acidify 1 mL of the urine supernatant with 2 μ L of formic acid.[5]

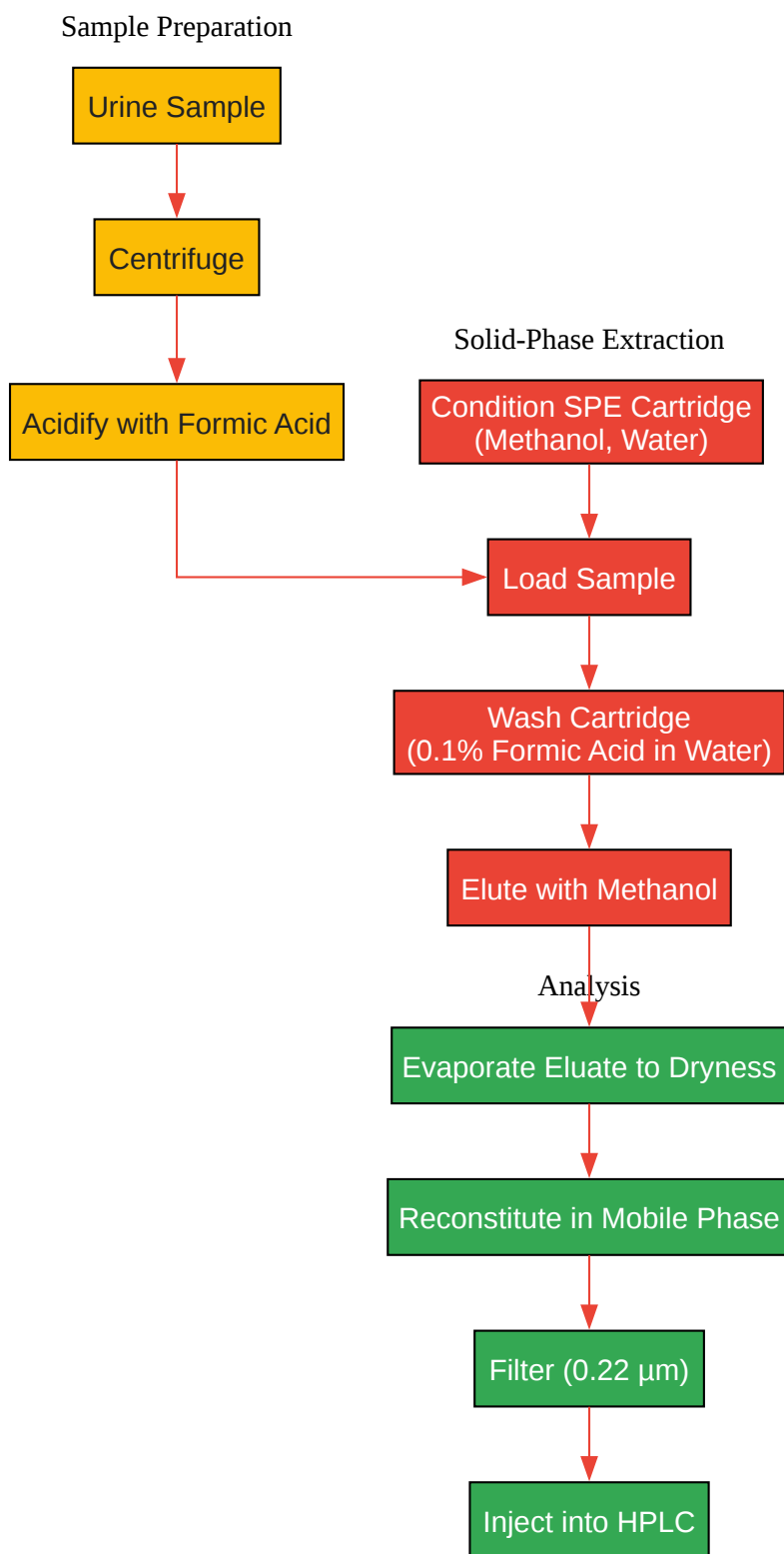
- **Cartridge Conditioning:** Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
- **Sample Loading:** Load the pre-treated urine sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove interfering polar compounds.
- **Elution:** Elute the 2-HPAA from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.[\[14\]](#)
- **Evaporation:** Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
- **Reconstitution:** Reconstitute the dried residue in a suitable volume (e.g., 100-200 μ L) of the HPLC mobile phase.
- **Filtration:** Filter the reconstituted sample through a 0.22 μ m syringe filter to remove any particulate matter before injection.[\[15\]](#)
- **Analysis:** Inject an appropriate volume of the filtered sample into the HPLC system for analysis.

Visualizations



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Caption: Liquid-Liquid Extraction (LLE) workflow for 2-HPAA.



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Caption: Solid-Phase Extraction (SPE) workflow for 2-HPAA.

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